PIK-inhibitors

Übersicht

Beschreibung

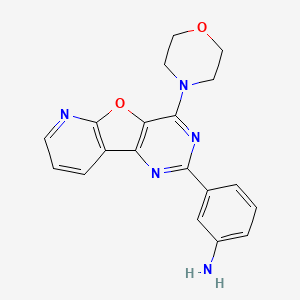

MDK34597: ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Phosphoinositid-3-Kinase p110 alpha bekannt ist. Diese Verbindung hat die Summenformel C19H17N5O2 und ein Molekulargewicht von 347,4. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um zelluläre Signalwege zu untersuchen, insbesondere solche, die Phosphoinositid-3-Kinase und die mTOR-Signalgebung (mammalian target of rapamycin) beinhalten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MDK34597 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Zu den wichtigsten Schritten gehören:

Bildung des Pyrido[3’,2’4,5]furo[3,2-d]pyrimidin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Morpholinylgruppe: Dies wird durch nucleophile Substitutionsreaktionen erreicht.

Endgültige Kupplung mit Benzenamin: Dieser Schritt beinhaltet die Verwendung von Kupplungsreagenzien, um die Benzenamin-Einheit an die Kernstruktur zu koppeln.

Industrielle Produktionsverfahren: Die industrielle Produktion von MDK34597 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff mit einer Reinheit von ≥98% hergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MDK34597 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogenide und Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Types of PIK-Inhibitors

| Compound Name | Target Isoform(s) | Mechanism | Clinical Application |

|---|---|---|---|

| PIK-75 | PI3K p110α | Selective inhibitor | Acute myeloid leukemia |

| PIK-108 | PI3Kβ/δ | Non-ATP competitive allosteric inhibitor | Cancer research |

| Copanlisib | Pan-PI3K | Inhibits multiple isoforms | Follicular lymphoma |

| Alpelisib | PI3Kα | Selective inhibitor | Breast cancer |

| Idelalisib | PI3Kδ | Selective inhibitor | Chronic lymphocytic leukemia |

Clinical Development and Case Studies

- Copanlisib :

- Alpelisib :

- Pictilisib (GDC-0941) :

Challenges and Limitations

Despite their potential, this compound face several challenges:

- Toxicity : Many this compound are associated with severe adverse effects, including immune-mediated toxicities that can limit their clinical application .

- Resistance Mechanisms : Tumors may develop resistance to this compound through various mechanisms, necessitating ongoing research into combination therapies and novel agents .

Wirkmechanismus

MDK34597 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase p110 alpha. This enzyme plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, MDK34597 disrupts these pathways, leading to reduced cell growth and proliferation. The molecular targets and pathways involved include the phosphoinositide 3-kinase and mammalian target of rapamycin signaling pathways .

Vergleich Mit ähnlichen Verbindungen

MDK34597 ähnelt anderen Phosphoinositid-3-Kinase-Inhibitoren wie PI-103. es hat einzigartige Eigenschaften, die es von anderen unterscheiden:

Höhere Spezifität: MDK34597 hat eine höhere Spezifität für die Phosphoinositid-3-Kinase p110 alpha im Vergleich zu anderen Inhibitoren.

Verbesserte Potenz: MDK34597 hat einen niedrigeren Hemmkonzentrationswert (IC50), was eine höhere Potenz anzeigt.

Ähnliche Verbindungen:

PI-103: Ein weiterer Phosphoinositid-3-Kinase-Inhibitor mit ähnlichen Anwendungen.

Samotolisib: Ein oraler ATP-kompetitiver Inhibitor von Klasse-I-Phosphoinositid-3-Kinase-Isoformen, DNA-abhängiger Proteinkinase und mTOR.

Alpelisib: Ein selektiver Inhibitor der Phosphoinositid-3-Kinase alpha mit Antitumoraktivität.

Biologische Aktivität

Phosphatidylinositol 3-kinase (PI3K) inhibitors, commonly referred to as PIK-inhibitors, are a class of compounds that target the PI3K signaling pathway, which plays a critical role in cell growth, survival, and metabolism. The inhibition of this pathway has significant implications for cancer therapy, particularly in tumors characterized by aberrant PI3K signaling. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound primarily function by blocking the activity of PI3K enzymes, which are involved in the phosphorylation of inositol lipids. This inhibition leads to downstream effects on the AKT/mTOR signaling pathway, ultimately resulting in altered cellular responses such as apoptosis and cell cycle arrest. The specific mechanisms can vary depending on the isoform targeted:

- Class I PI3K Inhibitors : These are ATP-competitive inhibitors that block PI3K activity. For instance, alpelisib selectively inhibits the p110α isoform and is used in treating HR-positive breast cancer.

- Dual Inhibitors : These agents target both PI3K and mTOR, potentially providing enhanced therapeutic effects by simultaneously disrupting multiple points in the signaling pathway.

Research Findings

Recent studies have highlighted various aspects of PIK-inhibitor biological activity:

-

Selectivity and Potency :

- SN32976 has been shown to selectively inhibit PI3Kα while sparing other isoforms like PI3Kδ, demonstrating a high level of selectivity with minimal off-target effects .

- PITCOINs selectively inhibit PI3KC2α and have potential applications in treating conditions such as thrombosis and cancer by impairing endocytic membrane dynamics .

- Compensatory Pathways :

-

Clinical Trials and Efficacy :

- A recent analysis of clinical trials indicated a preference for combination therapies involving this compound. Trials utilizing selective inhibitors showed higher rates of clinical activity compared to monotherapy approaches .

- Data from over 600 clinical trials revealed that combination therapies involving this compound had a greater likelihood of being active compared to monotherapies .

Case Studies

Case Study 1: Alpelisib in Breast Cancer

- Alpelisib has been evaluated in patients with HR-positive breast cancer harboring PIK3CA mutations. Clinical trials demonstrated improved progression-free survival when combined with fulvestrant compared to fulvestrant alone .

Case Study 2: Dual Inhibition Strategy

- A study using patient-derived xenograft models showed that combining CDK4/6 inhibitors with this compound led to sustained tumor regressions and prevented resistance development compared to monotherapy .

Table 1: Summary of Selected this compound and Their Characteristics

| Inhibitor | Target Isoform | Selectivity | Clinical Application | Key Findings |

|---|---|---|---|---|

| Alpelisib | p110α | High | HR-positive breast cancer | Improved survival rates in clinical trials |

| Copanlisib | Pan-PI3K | Moderate | Lymphoid malignancies | Induces apoptosis in sensitive cells |

| SN32976 | PI3Kα | High | Various cancers | Selectively inhibits without major off-target effects |

| PITCOINs | PI3KC2α | High | Thrombosis, cancer | Impairs endocytic dynamics |

Eigenschaften

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPKSOWRJPRYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.